molecular formula C20H22N2O2S2 B10871311 12,12-dimethyl-5-methylsulfanyl-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

12,12-dimethyl-5-methylsulfanyl-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B10871311
M. Wt: 386.5 g/mol
InChI Key: FZQMMJXTSJGTKC-UHFFFAOYSA-N
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Description

12,12-dimethyl-5-methylsulfanyl-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is a complex heterocyclic compound. It features a unique tricyclic structure with multiple functional groups, including methyl, sulfanyl, phenylethyl, oxa, and thia groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 12,12-dimethyl-5-methylsulfanyl-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one can be achieved through multi-step organic reactions. One common synthetic route involves the condensation of acetoacetic acid derivatives with salicylaldehyde and thiourea in the presence of a catalyst such as sodium bisulfate . The reaction typically occurs in ethanol under reflux conditions, leading to the formation of the desired tricyclic structure. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

    Cyclization: The compound can participate in cyclization reactions to form new ring structures under specific conditions.

Scientific Research Applications

12,12-dimethyl-5-methylsulfanyl-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one has several scientific research applications:

Mechanism of Action

The mechanism by which 12,12-dimethyl-5-methylsulfanyl-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one exerts its effects depends on its interaction with molecular targets. For example, its anti-inflammatory activity may involve the inhibition of enzymes like cyclooxygenase (COX) or the modulation of signaling pathways related to inflammation. The compound’s structure allows it to interact with specific receptors or enzymes, leading to its biological effects.

Comparison with Similar Compounds

Similar compounds include other tricyclic heterocycles with oxa, thia, and diaza groups. For instance:

These compounds share structural similarities but differ in their substituents and specific functional groups, which can influence their chemical reactivity and biological activities The uniqueness of 12,12-dimethyl-5-methylsulfanyl-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[740

Properties

Molecular Formula

C20H22N2O2S2

Molecular Weight

386.5 g/mol

IUPAC Name

12,12-dimethyl-5-methylsulfanyl-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C20H22N2O2S2/c1-20(2)11-14-15(12-24-20)26-17-16(14)18(23)22(19(21-17)25-3)10-9-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3

InChI Key

FZQMMJXTSJGTKC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SC)CCC4=CC=CC=C4)C

Origin of Product

United States

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